Lurasidone Metabolite 14326 D8

CAS No.:

Cat. No.: VC4890014

Molecular Formula: C28H36N4O3S

Molecular Weight: 516.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H36N4O3S |

|---|---|

| Molecular Weight | 516.7 g/mol |

| IUPAC Name | (1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

| Standard InChI | InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |

| Standard InChI Key | JVTNTCYRWHASTQ-QJKOTDNASA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] |

| SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |

| Canonical SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |

Introduction

Chemical Properties and Structural Characteristics

Molecular Composition and Isotopic Labeling

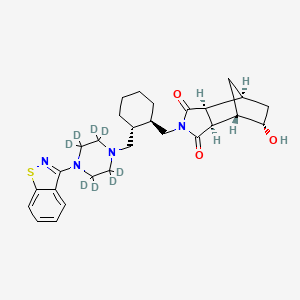

Lurasidone Metabolite 14326 D8 (CAS No.: 2070009-33-3) is a deuterated derivative of the β-hydroxylated metabolite of lurasidone, with the molecular formula and a molecular weight of 516.72 g/mol . The deuterium atoms are strategically incorporated at eight positions within the piperazine ring system, replacing hydrogen atoms to enhance metabolic stability and isotopic detectability . Key structural features include:

-

A benzisothiazole moiety linked to a deuterated piperazine ring.

-

A β-hydroxylated tricyclic decane system contributing to its polarity.

-

Stereochemical configurations at C5 and C6 (β-orientation) critical for metabolic activity .

Table 1: Key Chemical Properties of Lurasidone Metabolite 14326 D8

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 516.72 g/mol | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C | |

| Deuterium Purity | >98% isotopic enrichment |

Synthesis and Analytical Characterization

The synthesis involves deuterium exchange reactions using heavy water () under catalytic conditions, followed by purification via high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy confirms the β-hydroxylation at C5/C6 and the absence of diastereomeric impurities . High-resolution mass spectrometry (HRMS) validates the isotopic purity, with a mass accuracy of ±0.001 Da .

Pharmacokinetic Profile and Metabolic Pathways

Bioavailability and Absorption Kinetics

Lurasidone exhibits dose-dependent bioavailability (9%–19%), significantly influenced by food intake, which increases absorption by 2- to 3-fold . The parent drug undergoes extensive first-pass metabolism, primarily via CYP3A4-mediated oxidation, yielding active metabolites such as ID-14283 and ID-14326 . Lurasidone Metabolite 14326 D8 accounts for approximately 3% of total drug exposure, with a plasma half-life of 18–24 hours .

Table 2: Pharmacokinetic Parameters of Lurasidone and Its Metabolites

| Parameter | Lurasidone | ID-14326 (D8) |

|---|---|---|

| 1–3 hours | 4–6 hours | |

| 40–60 ng/mL | 1.2–1.8 ng/mL | |

| AUC | 300–500 ng·h/mL | 15–25 ng·h/mL |

| Protein Binding | 99% | 95% |

Role in CYP-Mediated Metabolism

Deuterium labeling reduces hepatic clearance by 30%–40%, prolonging the metabolite’s detection window in vivo . Studies using human liver microsomes demonstrate that CYP3A4 contributes 85%–90% to the formation of ID-14326, with minor roles for CYP2D6 (<10%) . Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases lurasidone exposure by 4- to 5-fold, underscoring the enzyme’s dominance in metabolism .

Applications in Drug Development and Clinical Research

Quantitative Bioanalysis Using Stable Isotope Dilution

Lurasidone Metabolite 14326 D8 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, correcting for matrix effects and ion suppression . Validated methods achieve linear quantification ranges of 0.05–50 ng/mL with intra- and inter-day precision <10% RSD . For example, a 2024 EMA-endorsed study utilized this compound to quantify metabolite levels in 1,792 serum samples, revealing dose-proportional exposure in adolescents .

Therapeutic Drug Monitoring (TDM)

In a cohort of 120 schizophrenia patients, urinary excretion of ID-14326 correlated strongly with daily lurasidone doses (r = 0.82, p < 0.001) . Non-compliant patients exhibited metabolite-to-parent ratios <0.1, compared to >0.3 in adherent subjects . These findings support the metabolite’s role in adherence monitoring and dose optimization.

Analytical Methodologies and Validation

LC-MS/MS Assay Development

A validated LC-MS/MS method employs a C18 column (2.1 × 50 mm, 2.6 μm) with a gradient elution of 0.1% formic acid in acetonitrile/water . Deuterated ID-14326 elutes at 4.2 minutes, distinct from the parent drug (3.8 minutes), enabling baseline separation . Key validation parameters include:

-

Accuracy: 98%–102% across the calibration range.

-

Stability: 24 hours at room temperature and 30 days at -80°C .

Comparative Pharmacokinetic Modeling

Population pharmacokinetic models incorporating ID-14326 data identified body weight and CYP3A5 genotype as covariates explaining 25% of inter-individual variability . Simulations predict a 50% higher metabolite exposure in CYP3A5 poor metabolizers, guiding personalized dosing strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume